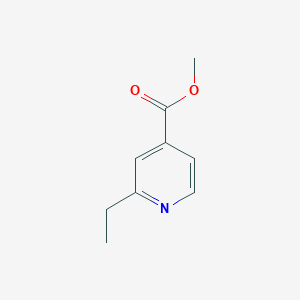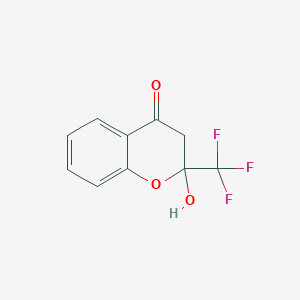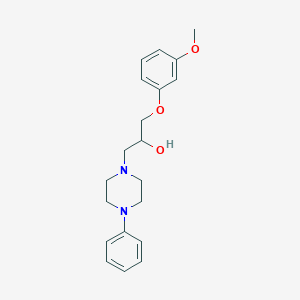
1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol, also known as MPPL, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPL is a beta-adrenergic receptor antagonist that has been shown to have promising effects in the treatment of various diseases.
Mecanismo De Acción
1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol acts as a beta-adrenergic receptor antagonist, specifically targeting the beta-1 adrenergic receptor. By blocking the action of adrenaline and noradrenaline on these receptors, 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol can reduce heart rate and blood pressure. 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol also has anxiolytic and anti-depressant effects, which may be related to its ability to modulate the activity of the hypothalamic-pituitary-adrenal axis.
Biochemical and Physiological Effects
1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol has been shown to have a number of biochemical and physiological effects. In animal studies, 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol has been shown to reduce heart rate and blood pressure, as well as decrease anxiety and depression-like behaviors. 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. Additionally, 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol has been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol in lab experiments is that it is a relatively simple compound to synthesize. Additionally, 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol has been extensively studied and has a well-established mechanism of action. However, one limitation of using 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol in lab experiments is that it is a beta-adrenergic receptor antagonist and may have off-target effects on other receptors. Additionally, the effects of 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol may vary depending on the dose and duration of treatment.
Direcciones Futuras
There are a number of future directions for research on 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol. One area of interest is the potential use of 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol in the treatment of neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dose and duration of treatment for 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol. Finally, more research is needed to fully understand the biochemical and physiological effects of 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol and its potential off-target effects on other receptors.
Conclusion
In conclusion, 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol, or 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol acts as a beta-adrenergic receptor antagonist and has been shown to have anti-inflammatory, anti-anxiety, and anti-depressant effects. 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol has potential use in the treatment of hypertension, heart failure, and arrhythmia, as well as neurodegenerative diseases. While there are limitations to using 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol in lab experiments, its well-established mechanism of action and relative simplicity make it an attractive compound for further research.
Métodos De Síntesis
The synthesis of 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol involves the reaction of 3-methoxyphenol with 1-(3-chloropropyl)-4-phenylpiperazine in the presence of potassium carbonate and tetrabutylammonium iodide. The resulting intermediate is then reacted with 2-propanol to form 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol. The synthesis of 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol is a relatively simple process that can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-anxiety, and anti-depressant effects. 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol has also been studied for its potential use in the treatment of hypertension, heart failure, and arrhythmia. Additionally, 1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
66307-45-7 |
|---|---|
Nombre del producto |
1-(3-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol |
Fórmula molecular |
C20H26N2O3 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
1-(3-methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol |
InChI |
InChI=1S/C20H26N2O3/c1-24-19-8-5-9-20(14-19)25-16-18(23)15-21-10-12-22(13-11-21)17-6-3-2-4-7-17/h2-9,14,18,23H,10-13,15-16H2,1H3 |
Clave InChI |
XPTMIANDLJCJSL-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O |
SMILES canónico |
COC1=CC(=CC=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O |
Otros números CAS |
66307-45-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[(4-Chlorophenyl)amino]methyl}phenol](/img/structure/B188119.png)



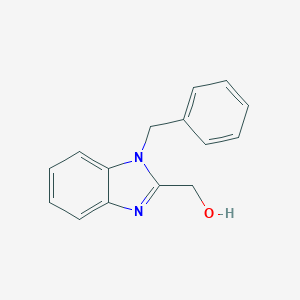
![4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B188128.png)
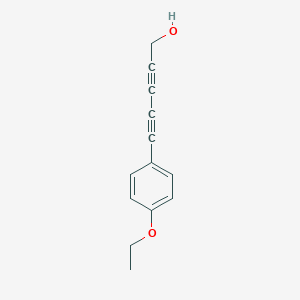
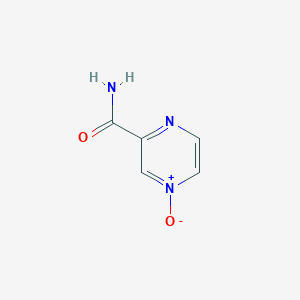

![4-Allyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B188136.png)
![2-(Difluoromethyl)benzo[h]chromen-4-one](/img/structure/B188138.png)
